Cyanic acid, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)di-4,1-phenylene ester
Description
Cyanic acid, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)di-4,1-phenylene ester (CAS: 32755-72-9) is a fluorinated cyanate ester monomer with the molecular formula C₁₇H₁₀F₆N₂O₂. Its structure features a central trifluoroethylidene group bridging two para-substituted phenylene rings, each esterified with cyanic acid (OCN–). The presence of six fluorine atoms in the bridging group imparts exceptional thermal stability, chemical resistance, and low dielectric constants, making it valuable for high-performance polymers in aerospace, electronics, and coatings .
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)26-9-24)12-3-7-14(8-4-12)27-10-25/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHGSGHLQLYYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC#N)(C(F)(F)F)C(F)(F)F)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32755-72-9 | |
| Record name | Cyanic acid, C,C′-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32755-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90933015 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-27-1 | |
| Record name | C,C′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene] dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32728-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyanic acid derivatives, particularly esters, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound “Cyanic acid, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)di-4,1-phenylene ester” is one such derivative that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features trifluoromethyl groups which enhance its lipophilicity and may influence its biological interactions.
Synthesis and Characterization
The synthesis of this compound involves the reaction of cyanate precursors with phenolic compounds. Various methods have been employed to characterize the compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These techniques confirm the successful formation of the ester linkage and the presence of functional groups indicative of biological activity.
Antioxidant Activity
Research indicates that cyanate esters can exhibit significant antioxidant properties. For example, studies have shown that related compounds demonstrate the ability to scavenge free radicals and inhibit lipid peroxidation. The presence of phenolic hydroxyl groups in the structure is crucial for this activity, as they donate electrons to neutralize free radicals .
| Compound | Radical Scavenging Activity | Lipid Peroxidation Inhibition |
|---|---|---|
| Cyanic Acid Ester | Moderate to High | Significant |
Cytotoxicity
The cytotoxic effects of cyanate esters have been evaluated against various cancer cell lines. In particular, compounds similar to this compound have shown promising results in inhibiting the growth of prostate cancer (PC-3) and leukemia (K562) cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways .
Case Studies
- Study on Antitumor Activity :
- A study conducted on a series of cyanate esters revealed that those with higher fluorine content exhibited enhanced cytotoxicity against K562 cells. The mechanism was linked to increased oxidative stress leading to cell death.
- Antioxidant Efficacy Evaluation :
- Another investigation assessed several derivatives' ability to inhibit lipid peroxidation. Results indicated that compounds with free hydroxyl groups were particularly effective in reducing malondialdehyde levels in treated cells.
Safety and Toxicology
Despite their beneficial properties, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that while some cyanate esters can be cytotoxic at high concentrations, their safety profile improves significantly when used in lower doses or as part of a composite formulation .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 386.25 g/mol. Its structure features multiple fluorinated groups, which contribute to its stability and reactivity in various chemical processes.
Applications in Material Science
1. Polymer Synthesis
Cyanic acid esters are often used in the synthesis of polymers due to their ability to form cross-linked networks. The incorporation of trifluoromethyl groups enhances thermal stability and chemical resistance, making these polymers suitable for high-performance applications.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Cross-linking Potential | Strong |
Case Study: High-Performance Coatings
A study demonstrated that coatings formulated with this compound exhibited superior adhesion and durability compared to traditional coatings. The fluorinated structure provided enhanced resistance to solvents and extreme temperatures.
2. Electronics Industry
The compound is utilized in the production of advanced electronic materials. Its dielectric properties make it suitable for use in insulators and substrates for electronic circuits.
| Application | Description |
|---|---|
| Insulators | High dielectric strength |
| Substrates | Enhanced thermal management |
Case Study: Electronic Components
Research indicated that substrates made from this compound improved the performance of electronic components under high-frequency conditions, reducing signal loss significantly.
Applications in Pharmaceuticals
Cyanic acid derivatives are explored for their potential as intermediates in pharmaceutical synthesis. The unique reactivity of the trifluoromethyl group can facilitate the development of novel drug compounds.
3. Drug Development
The compound's ability to undergo specific reactions allows for the synthesis of complex pharmaceutical agents.
| Drug Type | Potential Use |
|---|---|
| Antiviral Agents | Targeting viral replication |
| Anti-cancer Compounds | Modulating cell signaling pathways |
Case Study: Antiviral Research
In a recent study, derivatives of this compound were evaluated for their efficacy against viral infections, showing promising results in inhibiting viral replication.
Environmental Applications
4. Environmental Remediation
Due to its chemical stability, this compound is being investigated for use in environmental remediation processes, particularly in the degradation of persistent organic pollutants.
| Application | Mechanism |
|---|---|
| Pollutant Degradation | Chemical breakdown |
| Soil Remediation | Adsorption properties |
Case Study: Soil Contamination
Field trials demonstrated that applying this compound to contaminated soil led to a significant reduction in pollutant levels over a specified period.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 404.27 g/mol
- Thermal Stability : Decomposition temperature >300°C (due to fluorinated backbone) .
- Reactivity : Undergoes cyclotrimerization upon heating to form polycyanurate networks with high crosslink density .
Comparison with Similar Compounds
Structural Analogs
Bisphenol A Dicyanate Ester (CAS 25722-66-1)
- Structure : Central isopropylidene bridge (C(CH₃)₂) instead of trifluoroethylidene.
- Molecular Formula : C₁₇H₁₄N₂O₂.
- Properties :
- Applications : Circuit boards, adhesives, and composite matrices .
Cyanic Acid, C,C'-[(1-Methylethylidene)di-4,1-phenylene] Ester (CAS 25722-66-1)
- Structure: Non-fluorinated isopropylidene bridge.
- Properties :
Fluorinated vs. Non-Fluorinated Cyanate Esters
| Property | Fluorinated Compound (CAS 32755-72-9) | Non-Fluorinated (CAS 25722-66-1) |
|---|---|---|
| Thermal Stability (°C) | >300 | ~250 |
| Dielectric Constant | 2.3 | 2.8 |
| Hydrolytic Resistance | Excellent (fluorine shields ester) | Moderate |
| Solubility | Low in polar solvents | High in acetone/DMF |
Comparison with Phosphate Esters
Bisphenol A Bis(diphenyl phosphate) (CAS 5945-33-5)
- Structure : Phosphate ester instead of cyanate.
- Properties :
- Applications : Thermoplastics, textiles, and electronics .
Thermal and Mechanical Performance
- Fluorinated cyanate esters exhibit 20% higher flexural strength compared to non-fluorinated analogs in carbon-fiber composites, attributed to stronger C–F bonds and reduced chain mobility .
- Degradation studies show fluorinated polymers release trifluoroacetic acid as a byproduct, requiring specialized disposal methods .
Preparation Methods
Cyanogen Halide-Based Synthesis
The most widely documented method involves reacting 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene-di-4,1-phenol with cyanogen chloride (ClCN) or cyanogen bromide (BrCN) in anhydrous acetone. Triethylamine (TEA) is employed as a proton scavenger to drive the reaction toward ester formation:
$$
\text{Phenol} + \text{ClCN} \xrightarrow{\text{TEA, acetone}} \text{Cyanate ester} + \text{TEA·HCl}
$$
Key Variables:
- Solvent Selection: Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reagent solubility and stabilize intermediates.
- Base Stoichiometry: A 2:1 molar ratio of TEA to phenol ensures complete deprotonation, critical for avoiding side reactions.
- Temperature Control: Maintaining temperatures between −10°C and 0°C minimizes cyanogen halide decomposition.
Example Protocol:
- Dissolve 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene-di-4,1-phenol (1 mol) in acetone (500 mL).
- Add TEA (2.2 mol) dropwise under nitrogen.
- Cool to −5°C and introduce ClCN (1.1 mol) over 2 hours.
- Stir for 12 hours at 0°C, then warm to room temperature.
- Filter precipitated TEA·HCl and concentrate the filtrate.
Yield: 78–85% after recrystallization from hexane.
Advanced Catalytic Approaches
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis using quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerates reactions in biphasic systems. This method reduces solvent volume and improves yields to 88–92%.
Mechanistic Insight:
The catalyst shuttles cyanate ions from the aqueous phase (NaOCN) to the organic phase, where they react with the fluorinated phenol. This bypasses the need for hazardous cyanogen halides:
$$
\text{Phenol} + \text{NaOCN} \xrightarrow{\text{TBAB, CH₂Cl₂}} \text{Cyanate ester} + \text{NaOH}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | +12% |
| Reaction Time | 6 hours | Max yield |
| Temperature | 25°C | 90% |
Purification and Characterization
Distillation vs. Recrystallization
Distillation under reduced pressure (0.1 mmHg, 80–90°C) achieves >95% purity but risks thermal decomposition. Recrystallization from hexane/ethyl acetate (3:1) offers safer purification with minimal loss.
Purity Analysis:
- IR Spectroscopy: Sharp ν(C≡N) stretch at 2265 cm⁻¹ confirms cyanate formation.
- ¹⁹F NMR: δ −63.2 ppm (CF₃ groups), −117.4 ppm (CF₂).
Industrial-Scale Production
Continuous Flow Reactors
Tubular reactors with inline mixing enable rapid heat dissipation and precise stoichiometric control, scaling yields to 89% at 10 kg/batch.
Economic Considerations:
- Raw Material Cost: $320/kg (fluorinated phenol), $45/kg (ClCN).
- Energy Savings: 30% reduction via continuous processing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this fluorinated acrylate ester, and what experimental precautions are critical?
- Methodology : The compound’s synthesis likely involves coupling 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene-bis(4-hydroxyphenyl) propane with acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base . Key precautions:
- Use inert atmosphere (N/Ar) to prevent moisture-sensitive fluorinated intermediates from hydrolyzing.
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR to track fluorine-group incorporation.
Q. How can thermal stability and decomposition kinetics of this compound be systematically analyzed?
- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen to determine melting points, glass transition temperatures (), and decomposition thresholds. Compare data to structurally similar fluorinated esters (e.g., heat capacity measurements in ).
- Key Parameters :
- Heating rate: 10°C/min (DSC) and 5°C/min (TGA).
- Decomposition onset temperature (typically >250°C for fluorinated acrylates due to C-F bond strength).
Advanced Research Questions
Q. What polymerization mechanisms are feasible for this acrylate ester, and how do fluorine substituents influence reactivity?
- Mechanistic Insights :
- Free Radical Polymerization : Initiate with azobisisobutyronitrile (AIBN) or UV light. Fluorine’s electron-withdrawing effect reduces acrylate’s electron density, slowing propagation but enhancing thermal stability in the final polymer .
- Controlled Radical Polymerization (RAFT/ATRP) : Requires optimization of chain-transfer agents compatible with fluorine’s electronegativity.
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Analytical Strategy :
- Solvent Effects : Fluorine’s strong spin-spin coupling may cause complex splitting. Re-run NMR in deuterated DMSO or acetone to reduce signal overlap .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian. Reference InChIKey data (e.g., XLJMAIOERFSOGZ-UHFFFAOYSA-N for cyanic acid derivatives ).
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., acrylate carbonyl groups).
- Simulate hydrolysis pathways under acidic/basic conditions, referencing cyanic acid decomposition mechanisms (e.g., urea → cyanic acid → ammonia ).
Q. How do solvent polarity and fluorophilicity affect crystallization attempts for X-ray diffraction studies?
- Experimental Design :
- Screen solvents with varying fluorophilicity (e.g., hexafluoroisopropanol, DCM, THF). Fluorinated solvents may enhance crystal lattice packing via F···F interactions.
- Use slow evaporation or diffusion methods. If crystals fail, employ powder XRD paired with Rietveld refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
